5-Nitro-2-furonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

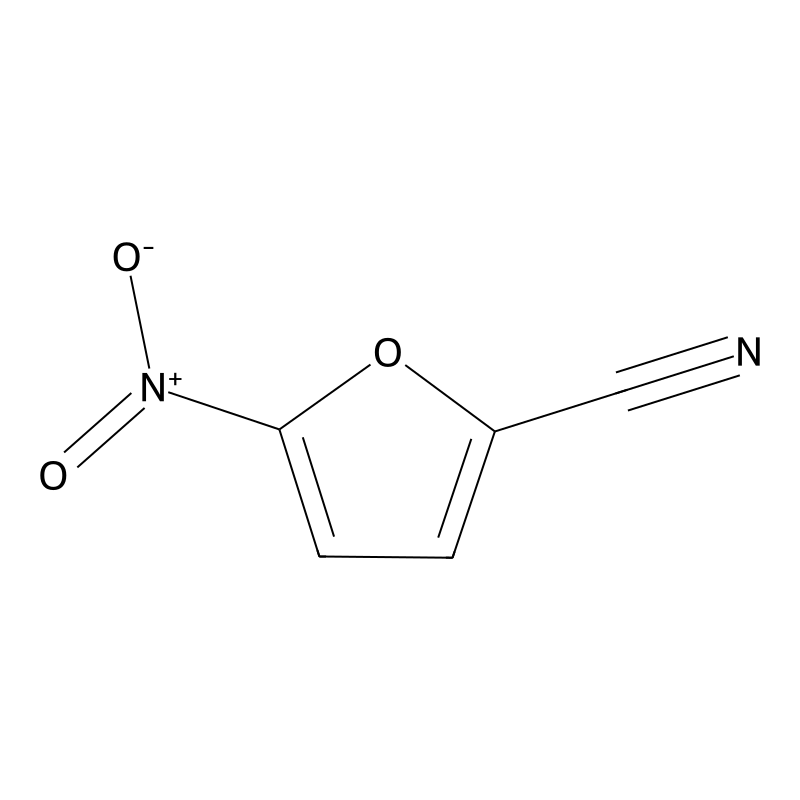

5-Nitro-2-furonitrile is an organic compound with the chemical formula C₅H₂N₂O₃ and a molecular weight of 138.07 g/mol. It appears as a pale yellow to yellow crystalline powder and has a melting point ranging from 61 to 64 °C . The compound is classified as harmful if swallowed and toxic upon skin contact . Its structure features a nitro group attached to a furan ring with a nitrile substituent, contributing to its reactivity and biological properties.

5-Nitro-2-furonitrile is a hazardous compound and should be handled with caution. It is classified as a suspected carcinogen and can cause various health problems upon exposure [].

- Toxicity: Studies have shown that 5-Nitro-2-furonitrile can be toxic upon inhalation, ingestion, or skin contact [].

- Flammability: The compound is combustible [].

Safety Precautions:

Research indicates that derivatives of 5-nitro-2-furonitrile exhibit promising biological activities. Certain derivatives have been identified as effective chemotherapeutic agents against infectious diseases . The nitro group in the structure is often associated with antibacterial and antitumor activities, making this compound a subject of interest for drug development.

The synthesis of 5-nitro-2-furonitrile can be achieved through several methods:

- Nitration of Furan: Furan can be nitrated using concentrated nitric acid to yield nitrofuran derivatives, which can then be converted into 5-nitro-2-furonitrile.

- Reactions with Nitriles: The reaction between furan derivatives and appropriate nitriles under specific conditions can also lead to the formation of this compound .

- High-pressure Synthesis: As mentioned earlier, high-pressure conditions facilitate the reaction between furan and thiophene nitriles with organic azides to synthesize 5-nitro-2-furonitrile .

5-Nitro-2-furonitrile finds applications primarily in medicinal chemistry due to its potential pharmacological properties. It serves as a precursor for the synthesis of various biologically active compounds, including:

- Antibacterial agents

- Antitumor drugs

- Other therapeutic agents targeting infectious diseases

Its unique structure allows for modifications that enhance its efficacy and reduce toxicity.

Studies on the interactions of 5-nitro-2-furonitrile with biological systems are essential for understanding its pharmacodynamics and pharmacokinetics. These interactions often involve binding studies with enzymes or receptors relevant to disease mechanisms. Understanding these interactions helps in optimizing its use as a therapeutic agent and minimizing potential side effects.

Several compounds share structural similarities with 5-nitro-2-furonitrile. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Nitrofuran | Furan ring with nitro group | Known for antibacterial properties |

| 2-Amino-5-nitrofuran | Amino group substitution on furan | Enhanced biological activity |

| 4-Nitrophenylacetonitrile | Nitro group on phenyl ring | Used in organic synthesis |

Uniqueness: What sets 5-nitro-2-furonitrile apart from these compounds is its combination of both furan and nitrile functionalities, which contributes to its distinct reactivity and potential applications in drug development.

5-Nitro-2-furonitrile (CAS 59-82-5) emerged as a synthetic intermediate in the mid-20th century, primarily driven by advancements in heterocyclic chemistry. Early synthesis efforts focused on modifying furan derivatives, with the first documented methods involving nitration and cyanation reactions. Industrial processes for producing related nitrofurans, such as nitrofurantoin (a chemotherapeutic agent), laid the groundwork for its development. Key milestones include:

- 1960s–1970s: Initial exploration of nitro-substituted furans for pharmaceutical applications.

- 1980s: Detailed synthetic protocols published in Chemical and Pharmaceutical Bulletin (1985), establishing reproducible methods.

- 1990s–2000s: Expanded use in medicinal chemistry, particularly for antiparasitic and antimicrobial agents.

Position in Heterocyclic Chemistry

5-Nitro-2-furonitrile occupies a unique position as a nitro-substituted furan with a nitrile group. Its structure (C₅H₂N₂O₃) features:

- A furan ring with electron-withdrawing nitro (-NO₂) and nitrile (-CN) substituents at positions 2 and 5, respectively.

- Reactivity profile: The nitro group enhances electrophilic character, while the nitrile serves as a versatile synthetic handle.

This dual functionality positions it as a critical precursor for complex heterocycles, distinguishing it from simpler furans like 2-furonitrile.

Significance in Synthetic Organic Chemistry

The compound’s utility stems from its ability to participate in diverse reactions, including:

- Condensation reactions: Formation of hydrazones, thiazoles, and pyrazoles.

- Cycloadditions: Synthesis of fused heterocyclic systems.

- Nucleophilic substitutions: Functionalization of the nitro group.

Its role in pharmaceutical synthesis is exemplified by its use in creating nitrofurantoin derivatives and trypanocidal agents.

Overview of Research Developments

Recent advancements highlight its evolving applications:

Molecular Formula and Mass Properties

The molecular formula of 5-nitro-2-furonitrile is established as C₅H₂N₂O₃ [1] [3] [4]. This composition reflects the presence of five carbon atoms, two hydrogen atoms, two nitrogen atoms, and three oxygen atoms within the molecular structure. The molecular weight has been precisely determined through multiple analytical methods as 138.08 grams per mole [3] [5] [6].

| Property | Value | Reference Method |

|---|---|---|

| Molecular Formula | C₅H₂N₂O₃ | Elemental Analysis [1] |

| Molecular Weight | 138.08 g/mol | Mass Spectrometry [3] |

| Exact Mass | 138.00654 Da | High-Resolution MS [4] |

| Monoisotopic Mass | 138.006542 Da | Precise Mass Analysis [4] |

The exact mass determination of 138.00654 daltons provides critical information for mass spectrometric identification and confirms the molecular composition without isotopic contributions [4]. The density of the compound has been calculated as 1.46 ± 0.1 grams per cubic centimeter under standard conditions [5] [6].

Structural Features and Configuration

5-Nitro-2-furonitrile exhibits a planar molecular configuration centered on a five-membered furan ring containing one oxygen atom [2] [7]. The structural architecture incorporates two distinct functional groups: a nitro group (-NO₂) positioned at the 5-position and a nitrile group (-C≡N) located at the 2-position of the furan ring [2] [8].

The International Union of Pure and Applied Chemistry name, 5-nitrofuran-2-carbonitrile, accurately describes the substitution pattern [1] [3]. The Simplified Molecular Input Line Entry System notation is represented as [O-]N+C1=CC=C(O1)C#N, which provides a linear representation of the molecular connectivity [3] [9].

The InChI (International Chemical Identifier) key DUJNJLFQOODDNJ-UHFFFAOYSA-N serves as a unique molecular identifier for database searches and computational applications [1] [3] [9]. The compound maintains a rigid planar conformation due to the aromatic nature of the furan ring and the conjugated system formed by the electron-withdrawing groups [7].

Crystallographic Data

Crystallographic analysis reveals that 5-nitro-2-furonitrile adopts a planar molecular conformation in the solid state, facilitating efficient crystal packing through intermolecular interactions [7]. The compound crystallizes in a system that allows for the formation of hydrogen-bonded networks and π-π stacking interactions between adjacent molecules [7].

The melting point has been consistently reported across multiple sources as 63-64°C, indicating the thermal stability of the crystalline form [5] [6] [10]. This relatively low melting point suggests moderate intermolecular forces within the crystal lattice structure. The predicted boiling point is calculated at 234.7 ± 25.0°C under standard atmospheric pressure [5] [10].

Crystal packing analysis demonstrates that nitrofuran derivatives, including 5-nitro-2-furonitrile, exhibit characteristic layered arrangements in the solid state [7]. These structures are stabilized by C-H···O hydrogen bonds and weak intermolecular interactions that contribute to the overall crystal stability [7].

Spectroscopic Identification Parameters

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 5-nitro-2-furonitrile through characteristic chemical shift patterns [11]. The proton nuclear magnetic resonance spectrum exhibits signals corresponding to the two aromatic protons on the furan ring, appearing in the typical aromatic region [11].

The carbon-13 nuclear magnetic resonance spectrum displays distinct resonances for each carbon environment within the molecule [11]. The nitrile carbon typically appears at a characteristic downfield position due to the triple bond character, while the furan ring carbons show patterns consistent with an electron-deficient aromatic system [11].

Coupling patterns observed in the nuclear magnetic resonance spectra reflect the vicinal relationships between adjacent protons on the furan ring [11]. The integration ratios confirm the expected 1:1 ratio for the two aromatic protons, providing quantitative structural verification [11].

Mass Spectrometry Profiles

Mass spectrometric analysis of 5-nitro-2-furonitrile reveals characteristic fragmentation patterns that aid in structural identification [12] [13]. The molecular ion peak appears at mass-to-charge ratio 138, corresponding to the intact molecular structure [12].

Fragmentation studies demonstrate typical pathways involving the loss of nitro oxide (NO) and carbon monoxide (CO) groups, followed by further decomposition to give characteristic fragment ions [12]. The base peak and prominent fragments provide diagnostic information for compound identification in complex mixtures [12] [13].

The electron ionization mass spectrum shows fragmentation patterns consistent with other nitrofuran derivatives, including the formation of stable aromatic fragments after functional group elimination [12]. Meta-stable ion peaks provide additional evidence for specific fragmentation pathways and transition states [12].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups in 5-nitro-2-furonitrile [14] [15]. The nitrile stretching vibration appears in the region of 2225-2234 wavenumbers, with the exact position influenced by the electron-withdrawing nature of the nitro substituent [14].

The nitro group exhibits characteristic asymmetric and symmetric stretching vibrations, typically observed around 1516-1532 wavenumbers for the asymmetric stretch and 1349-1355 wavenumbers for the symmetric stretch [14]. These bands provide unambiguous identification of the nitro functionality [14].

Furan ring vibrations contribute additional characteristic bands in the fingerprint region, with C-H bending vibrations appearing around 1030 wavenumbers [14]. The aromatic C=C stretching vibrations of the furan ring are observed in the 1600-1620 wavenumber range [14].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| C≡N stretch | 2225-2234 | Nitrile group [14] |

| NO₂ asymmetric stretch | 1516-1532 | Nitro group [14] |

| NO₂ symmetric stretch | 1349-1355 | Nitro group [14] |

| C=C aromatic | 1600-1620 | Furan ring [14] |

| C-H bend | ~1030 | Furan ring [14] |

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 5-nitro-2-furonitrile reveals characteristic absorption maxima that reflect the conjugated electronic system [14] [16]. The compound exhibits strong absorption in the ultraviolet region due to π-π* transitions within the aromatic furan ring system [14].

The presence of both nitro and nitrile electron-withdrawing groups significantly influences the electronic absorption spectrum, causing bathochromic shifts compared to unsubstituted furan derivatives [14]. Maximum absorption occurs around 291 nanometers with a logarithmic extinction coefficient of 4.33, indicating strong electronic transitions [14].

Additional absorption bands are observed at shorter wavelengths, typically around 215 nanometers, corresponding to higher energy electronic transitions [14]. The overall absorption profile provides valuable information for photochemical studies and analytical quantification methods [16].

5-Nitro-2-furonitrile exists as a solid crystalline compound at room temperature [1] [3]. The compound manifests as crystals or powder or crystalline powder with a characteristic pale yellow to yellow to pale brown to cream coloration [4] [5] [6]. This color variation is typical for nitro-containing furan derivatives and reflects the electronic transitions associated with the conjugated system comprising the furan ring, nitro group, and nitrile functionality.

The compound exhibits a molecular weight of 138.08 g/mol and conforms to the molecular formula C₅H₂N₂O₃ [1] [7] [8]. The crystalline nature of the material is consistent with its moderate molecular weight and the presence of polar functional groups that facilitate intermolecular interactions through dipole-dipole forces and potential hydrogen bonding interactions with the furan oxygen.

Commercial preparations typically achieve purity levels of 96-97% as determined by gas chromatography [4] [5] [6]. The compound is identified by its CAS number 59-82-5 and MDL number MFCD00082647 [7] [8], ensuring consistent identification across chemical databases and regulatory frameworks.

Thermal Behavior: Melting and Boiling Points

The thermal properties of 5-Nitro-2-furonitrile demonstrate characteristic behavior for nitro-substituted heterocyclic compounds. The melting point occurs within the range of 61-64°C, with various sources reporting slight variations between 58.0-67.0°C for clear melt observations [1] [7] [8] [9] [4]. This relatively low melting point indicates moderate intermolecular forces and suggests that the compound transitions readily from solid to liquid state under mild heating conditions.

The boiling point has been determined both experimentally and computationally. At standard atmospheric pressure (760 mmHg), the compound boils at 234.7°C, with computational predictions suggesting a range of 234.7 ± 25.0°C [1] [10] [11]. This boiling point value is consistent with the molecular weight and polarity of the compound, indicating normal vapor pressure behavior under atmospheric conditions.

Flash point measurements reveal a value of 95.7°C using closed cup methodology [1] [10] [11], which classifies the compound as having moderate flammability characteristics. This property is significant for handling and storage considerations, as it indicates the minimum temperature at which the compound can form ignitable vapor-air mixtures.

The compound demonstrates thermal stability under normal conditions [12] [13] [14], with no specific decomposition temperature reported in standard literature. This stability profile suggests that 5-Nitro-2-furonitrile can withstand typical laboratory and industrial processing temperatures without significant thermal degradation.

Density and Viscosity Parameters

The density of 5-Nitro-2-furonitrile has been established through both experimental measurements and computational predictions, yielding a value of 1.46 ± 0.1 g/cm³ [1] [10] [11]. This density value is characteristic of nitro-substituted aromatic compounds and reflects the contribution of the dense nitro group to the overall molecular packing in the solid state.

The vapor pressure at 25°C has been measured as 0.0522 mmHg [15], indicating relatively low volatility at room temperature. This property is consistent with the molecular weight and intermolecular forces present in the compound, suggesting that evaporation occurs at a moderate rate under standard conditions.

Molar volume calculations yield a value of 94.3 m³/mol [16], which provides insight into the molecular packing efficiency and intermolecular spacing in the condensed phase. This parameter is valuable for understanding the compound's behavior in solution and its interactions with other molecular species.

Surface tension measurements indicate a value of 62.4 dyne/cm [16], reflecting the intermolecular forces at the liquid-air interface. This property is relevant for understanding the compound's wetting behavior and its interactions with different surfaces during processing and application.

Specific viscosity parameters for 5-Nitro-2-furonitrile have not been extensively documented in the available literature, though the compound's molecular structure suggests moderate viscosity characteristics typical of small organic molecules with polar functional groups.

Solubility Profile in Various Solvents

The solubility characteristics of 5-Nitro-2-furonitrile demonstrate the typical behavior of nitro-substituted heterocyclic compounds. The compound exhibits generally good solubility in organic solvents [3], which is attributed to the presence of both the nitro group and nitrile functionality that can engage in various intermolecular interactions with organic solvent molecules.

In polar solvents, the compound shows moderate to good solubility [17] [18], enhanced by the polar nature of both the nitro group and nitrile functionality. These polar groups can form dipole-dipole interactions and potential hydrogen bonding interactions with protic solvents, facilitating dissolution.

Water solubility is characterized as limited [3], reflecting the predominant hydrophobic character of the furan ring system and the overall molecular architecture. The polar functional groups provide some water-solubility enhancement, but the aromatic character of the molecule limits extensive aqueous dissolution.

Specific solubility observations include slight solubility in chloroform, DMSO, and ethyl acetate [19], which is consistent with the moderately polar nature of the compound. These solvents can accommodate the polar functionalities while providing suitable environments for the aromatic furan system.

The partition coefficient (LogP) has been calculated as 1.58268 [1], indicating moderate lipophilicity. This value suggests that the compound has balanced hydrophobic and hydrophilic characteristics, making it suitable for applications requiring moderate membrane permeability or extraction efficiency.

Refractive Index and Optical Properties

The refractive index of 5-Nitro-2-furonitrile has been measured as 1.544 [1] [16] [15], providing information about the compound's optical density and molecular polarizability. This value is consistent with aromatic compounds containing electron-withdrawing groups and indicates moderate optical density.

The molar refractive index has been calculated as 29.83 [16], which provides insight into the compound's molecular polarizability and electronic structure. This parameter is valuable for understanding the compound's interaction with electromagnetic radiation and its behavior in optical applications.

Polarizability measurements yield a value of 11.82 × 10⁻²⁴ cm³ [16], reflecting the ease with which the electron cloud can be distorted by external electric fields. This property is influenced by the conjugated system within the molecule and the presence of the nitro group, which can significantly affect electron distribution.

The compound's color characteristics range from pale yellow to yellow to pale brown to cream in the crystalline solid form [4] [5] [6]. This coloration is attributed to electronic transitions within the conjugated system and the presence of the nitro group, which can participate in charge-transfer interactions.

Photostability assessments suggest that the compound exhibits moderate photostability [20], which is expected for nitro-containing aromatic compounds. While nitro groups can undergo photochemical reactions, the specific molecular architecture of 5-Nitro-2-furonitrile may provide some protection against photodegradation.

The compound is optically inactive due to its achiral molecular structure [8] [21], meaning it does not rotate plane-polarized light. This characteristic is expected given the symmetrical nature of the substitution pattern on the furan ring.

Stability Under Environmental Conditions

5-Nitro-2-furonitrile demonstrates stability under normal environmental conditions [12] [13] [14], making it suitable for standard laboratory and industrial applications. The compound maintains its chemical integrity under typical storage and handling conditions without significant degradation.

Thermal stability is maintained under normal temperature conditions [12] [13] [14], though the compound should be protected from excessive heat to prevent potential decomposition. The absence of specific decomposition temperature data in the literature suggests that thermal degradation is not a significant concern under routine handling conditions.

Chemical stability is observed under normal conditions [12] [13] [14], with the compound showing resistance to mild chemical environments. However, exposure to strong acids, bases, or oxidizing agents should be avoided to prevent potential chemical degradation or unwanted reactions.

Light sensitivity assessments indicate moderate photostability [20], suggesting that while the compound can withstand normal laboratory lighting conditions, protection from direct sunlight or intense UV radiation is advisable for long-term storage. This moderate photostability is typical for nitro-containing aromatic compounds.

Moisture sensitivity appears to be minimal, as the compound is not classified as hygroscopic [22]. This characteristic indicates that normal atmospheric moisture levels do not significantly affect the compound's stability or physical properties, simplifying storage requirements.

Oxidative stability is maintained under mild conditions [12] [13] [14], though exposure to strong oxidizing agents should be avoided. The presence of the nitro group, which is already in a highly oxidized state, may provide some protection against further oxidation reactions.

Storage recommendations include maintaining the compound in a cool, dry place with adequate ventilation [12] [13] [14]. These conditions help preserve the compound's chemical integrity and minimize the risk of decomposition or contamination.